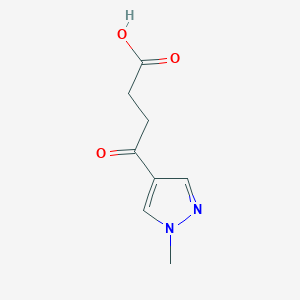![molecular formula C10H11N3O5 B1417265 N-{[(3-nitrophenyl)amino]carbonyl}alanine CAS No. 1164136-66-6](/img/structure/B1417265.png)
N-{[(3-nitrophenyl)amino]carbonyl}alanine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-{[(3-nitrophenyl)amino]carbonyl}alanine involves regioselective cyclocondensation of certain compounds with cyanothioacetamide . This process results in the formation of tetrahydroisoquinoline derivatives . The reaction of these compounds with ethyl iodide or other derivatives in the presence of sodium acetate trihydrate leads to further transformations .Chemical Reactions Analysis
The chemical reactions involving N-{[(3-nitrophenyl)amino]carbonyl}alanine or similar compounds are complex and involve multiple steps . For instance, the synthesis of β-amino-carbonyl products via the Mannich reaction is a widely used transformation .Physical And Chemical Properties Analysis
The physical and chemical properties of N-{[(3-nitrophenyl)amino]carbonyl}alanine can be found in databases like PubChem . These include its molecular weight, molecular formula, and other related information .Applications De Recherche Scientifique
Summary of the Application
“N-{[(3-nitrophenyl)amino]carbonyl}alanine” was used in the preparation of hydrophobic amides, which were then applied to magnetite nanoparticles (Fe 3 O 4) for oil spill remediation . The hydrophobic amides, HADN and HATN, were applied to the surface modification of Fe 3 O 4, producing HAN-Fe 3 O 4 and HAT-Fe 3 O 4, respectively .
Methods of Application or Experimental Procedures
The preparation of Fe 3 O 4 was carried out according to the co-precipitation method . Ferric and ferrous aqueous solutions were prepared by dissolving ferric chloride hexahydrate and ferrous chloride tetrahydrate, separately, in distilled water under a nitrogen atmosphere . These solutions were then mixed and heated .
Results or Outcomes
The efficiency of HAN-Fe 3 O 4 and HAT-Fe 3 O 4 for oil spill remediation was investigated using different weights and at various contact times . The data indicated that the efficiency increased with increased weights, as their efficiency reached 100% and 89%, respectively, using 100 mg . The results also revealed that the optimum time for HAN-Fe 3 O 4 and HAT-Fe 3 O 4 (50 mg) to achieve the highest efficiency is 8 min . In addition, HAN-Fe 3 O 4 exhibited higher efficiency than HAT-Fe 3 O 4 .
2. Application in Photocatalysis and Biosensing
Summary of the Application
“N-{[(3-nitrophenyl)amino]carbonyl}alanine” could potentially be used in the molecular engineering of polymeric carbon nitride (CN), a promising two-dimensional (2D) conjugated polymer . CN has been attracting increasing interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from photocatalysis and photoelectrochemistry, to biosensors .
Methods of Application or Experimental Procedures
The molecular structure of CN can be controlled through various methods such as doping and copolymerization, engineering of the polymerization degree, coordination interaction, covalent and noncovalent functionalization, and modulation of intralayer hydrogen bonding .
Results or Outcomes
The emerging applications of CN are briefly discussed with a special emphasis on sensing, bioimaging and biotherapy, smart responsive systems and photoelectrochemical devices .
3. Therapeutic Uses
Summary of the Application
Amino acids, including “N-{[(3-nitrophenyl)amino]carbonyl}alanine”, play vital roles in the body such as in protein synthesis and as precursors in the production of secondary metabolism molecules . They are potent candidates in the treatment of diseases which include cancers, inflammations, as well as antibacterial agents .
Methods of Application or Experimental Procedures
The use of amino acids in medicine today continues to be explored using clinical research and applications . Amino acids participate in various physiological processes, such as skeletal muscle function, atrophic conditions, sarcopenia, and cancer .
Results or Outcomes
Other areas in which amino acids also find key applications are immune function, cardiovascular and gastrointestinal (GI) health, treatment of liver diseases, fatigue, skeletal muscle damage, cancer prevention, burn, trauma and sepsis, maple urine disease and diabetes .
4. Application in Chemical Research
“N-{[(3-nitrophenyl)amino]carbonyl}alanine”, also known as NAA or N-PACA, is an amino acid derivative that has gained significant attention in the field of scientific research due to its various potential applications. The specific applications are not detailed, but it’s likely used in the synthesis of complex molecules or as a building block in peptide synthesis.
5. Application in Bioimaging and Biotherapy
“N-{[(3-nitrophenyl)amino]carbonyl}alanine” could potentially be used in the molecular engineering of polymeric carbon nitride (CN), a promising two-dimensional (2D) conjugated polymer . Beyond photocatalysis, the emerging applications of CN are also briefly discussed with a special emphasis on sensing, bioimaging and biotherapy .
Methods of Application or Experimental Procedures
The molecular structure of CN can be controlled through various methods such as doping and copolymerization, engineering of the polymerization degree, coordination interaction, covalent and noncovalent functionalization, and modulation of intralayer hydrogen bonding .
Results or Outcomes
The emerging applications of CN are briefly discussed with a special emphasis on sensing, bioimaging and biotherapy, smart responsive systems and photoelectrochemical devices .
Orientations Futures
The future directions in the research of N-{[(3-nitrophenyl)amino]carbonyl}alanine and similar compounds could involve exploring their potential applications in various fields. For instance, amino acid derivatives have gained significant attention in the field of medicinal chemistry . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of action .
Propriétés
IUPAC Name |
2-[(3-nitrophenyl)carbamoylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5/c1-6(9(14)15)11-10(16)12-7-3-2-4-8(5-7)13(17)18/h2-6H,1H3,(H,14,15)(H2,11,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPYKYTXQZEIAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(3-nitrophenyl)amino]carbonyl}alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




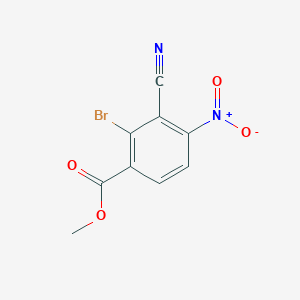
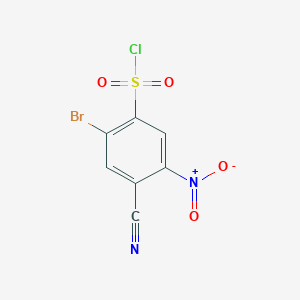
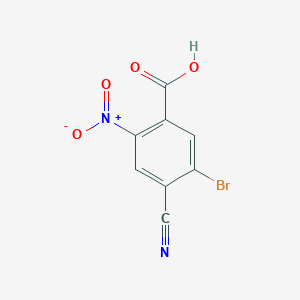


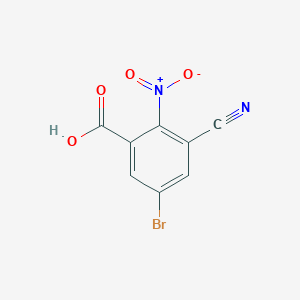
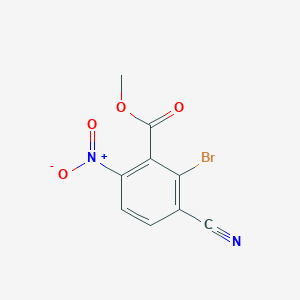

![N-Ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1417196.png)
![4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1417197.png)

